![molecular formula C8H7ClN2O B2355234 4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 2126161-62-2](/img/structure/B2355234.png)

4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

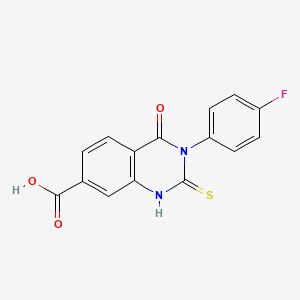

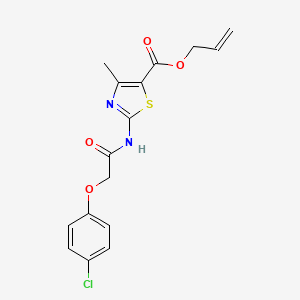

“4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 2126161-62-2 . It has a molecular weight of 182.61 . The IUPAC name for this compound is 4-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also commonly used .

Molecular Structure Analysis

The InChI code for “4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine” is 1S/C8H7ClN2O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3 .

Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis of N-Substituted 2-Aminomethyl-5-Methyl-7-Phenyloxazolo[5,4-b]pyridines

Research has demonstrated the use of 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in the synthesis of 2-aminomethyloxazolo[5,4-b]pyridine derivatives. These derivatives are obtained through nucleophilic substitution with various amines and a cyclic amide, indicating a potential for the synthesis of novel chemical compounds (Palamarchuk et al., 2019).

Oxazolo[5,4-b]pyridines Synthesis

Oxazolo[5,4-b]pyridines have been synthesized by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones. This process highlights the chemical versatility of oxazolo[5,4-b]pyridine structures in creating new compounds, potentially useful in various chemical applications (Gelmi et al., 1992).

Ring Transformations of 2-Hydroxy-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)arenes

Research on the cyclisation reactions of compounds containing oxazolo[5,4-b]pyridine structures has been investigated. This study provides insights into the chemical behavior of these compounds under different conditions, expanding the understanding of their potential in synthetic chemistry (Kalogirou et al., 2015).

Recent Progress in Heterocycles Incorporating Oxazolo[5,4-b]pyridine

Advancements in the chemistry of heterocycles incorporating oxazolo[5,4-b]pyridine have been detailed, including synthesis methods and the reactivity of various substituents. This comprehensive review supports researchers in organic and medicinal chemistry, suggesting the broad applicability of these compounds (Monier et al., 2020).

Photophysical Study of Oxazolo[5,4-b]pyridine Derivatives

Research into the spectral characteristics of oxazolo[5,4-b]pyridine derivatives has been conducted. This study, focusing on their behavior in different solvents and pH conditions, contributes to a deeper understanding of the photophysical properties of these compounds, which can be essential in applications like sensor development or molecular imaging (Mishra & Krishnamoorthy, 2012).

Mecanismo De Acción

Target of Action

Compounds containing similar structures, such as oxadiazolopyridine, have been reported to exhibit antitumor activity .

Mode of Action

It’s worth noting that the compound’s structure includes an oxazole ring, which is a nitrogen and oxygen-containing heterocycle . This structure is often found in bioactive molecules and pharmaceuticals, suggesting potential interactions with biological targets .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit antitumor activity , suggesting potential cellular effects related to the inhibition of tumor cell proliferation.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKYBCLIEJDNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NOC2=N1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)

![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)